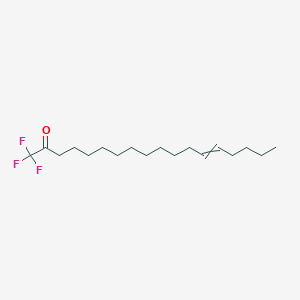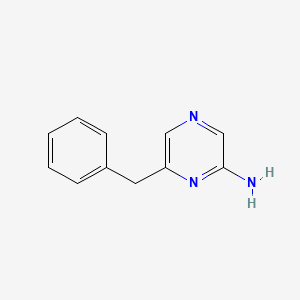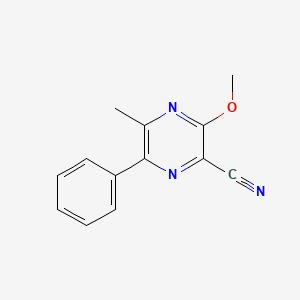methyl carbonate CAS No. 134552-34-4](/img/structure/B14270203.png)
[4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl](oxolan-2-yl)methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dichlorophenyl group, a thiadiazole ring, and an oxolan-2-yl methyl carbonate moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate typically involves multiple steps, starting with the preparation of the dichlorophenyl thiadiazole intermediate. This intermediate is then reacted with oxolan-2-yl methyl carbonate under specific conditions to yield the final product. Common reagents used in these reactions include chlorinating agents, sulfur sources, and carbonate esters. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others needing specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate is investigated for its potential pharmacological properties. Researchers explore its efficacy in treating various diseases and its mechanism of action at the molecular level.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
作用機序
The mechanism of action of 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function and activity.
類似化合物との比較
Similar Compounds
- 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl ether
- 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl acetate
- 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl chloride
Uniqueness
Compared to these similar compounds, 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate stands out due to its carbonate ester group, which imparts unique chemical and physical properties. This functional group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
134552-34-4 |
|---|---|
分子式 |
C14H11Cl2N2O4S- |
分子量 |
374.2 g/mol |
IUPAC名 |
[[4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl]-(oxolan-2-yl)methyl] carbonate |
InChI |
InChI=1S/C14H12Cl2N2O4S/c15-7-3-1-4-8(16)10(7)11-12(18-23-17-11)13(22-14(19)20)9-5-2-6-21-9/h1,3-4,9,13H,2,5-6H2,(H,19,20)/p-1 |
InChIキー |
WGJIAKKVIFQCNP-UHFFFAOYSA-M |
正規SMILES |
C1CC(OC1)C(C2=NSN=C2C3=C(C=CC=C3Cl)Cl)OC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
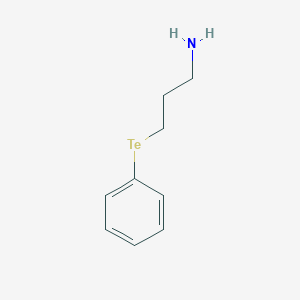

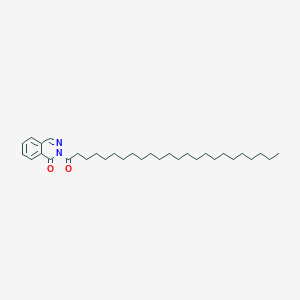
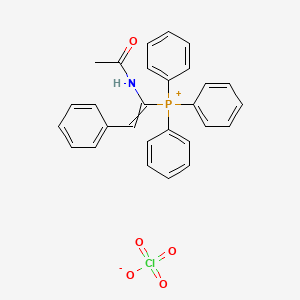

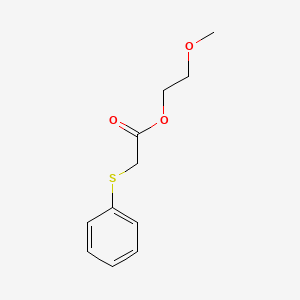
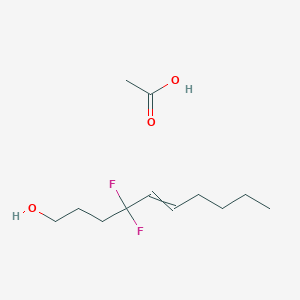
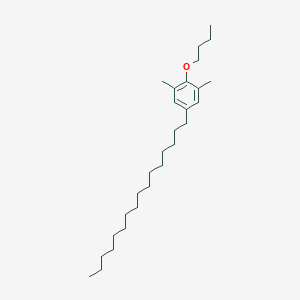
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
